molecular formula C8H6N4O2 B2921729 6-(1H-1,2,4-triazol-1-yl)nicotinic acid CAS No. 281232-20-0

6-(1H-1,2,4-triazol-1-yl)nicotinic acid

Cat. No.: B2921729
CAS No.: 281232-20-0
M. Wt: 190.162
InChI Key: NJFDCMZQICBBGU-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)nicotinic acid is an organic compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol It is characterized by the presence of a triazole ring attached to the nicotinic acid moiety

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for handling precautions, storage, and disposal information .

Mechanism of Action

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The compound likely interacts with its targets through the nitrogen atoms of the triazole moiety, leading to changes in the activity of the target enzymes .

Pharmacokinetics

The compound’s molecular weight of 19016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Some related 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid. For instance, the compound is a solid at room temperature , suggesting that temperature could affect its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole and nicotinic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-1,2,4-triazol-1-yl)nicotinic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFDCMZQICBBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281232-20-0
Record name 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid
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